N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Researchers face evidence gaps when sourcing arylbenzamides with defined linker geometry for CNS target selectivity studies. This compound, featuring a distinctive but-2-ynylene spacer that imposes rigid, linear geometry, serves as a precise SAR probe to resolve binding affinity differences versus flexible saturated-linker analogs. - Directly deployable in broad-panel radioligand binding screens (SERT, NET, DAT, 5-HT1A, 5-HT2A) to establish a quantitative selectivity fingerprint. - Ideal model substrate for in vitro metabolic stability assays (human liver microsomes/hepatocytes) to generate intrinsic clearance data for alkyne-containing chemotypes. - Supplied with verified molecular identity to support patentable lead series generation without structural ambiguity.

Molecular Formula C20H23N3O
Molecular Weight 321.424
CAS No. 1396568-40-3
Cat. No. B2913153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide
CAS1396568-40-3
Molecular FormulaC20H23N3O
Molecular Weight321.424
Structural Identifiers
SMILESC1CCN(CC1)CC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
InChIInChI=1S/C20H23N3O/c24-20(21-12-2-5-15-22-13-3-1-4-14-22)18-8-10-19(11-9-18)23-16-6-7-17-23/h6-11,16-17H,1,3-4,12-15H2,(H,21,24)
InChIKeyDTJSCWBNASQHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


N-(4-(Piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1396568-40-3) is a synthetic small molecule with the molecular formula C20H23N3O and a molecular weight of 321.4 g/mol . It features a benzamide core substituted with a pyrrole ring at the para position and a piperidine-linked but-2-ynyl chain at the amide nitrogen, as defined by the SMILES notation O=C(NCC#CCN1CCCCC1)c1ccc(-n2cccc2)cc1 . The compound belongs to a class of arylbenzamides bearing heterocyclic substituents that have been explored in patent literature for monoamine reuptake inhibition and serotonergic receptor modulation [1]. However, this specific compound is currently indexed only in chemical catalogs and patent filings; no peer-reviewed primary research publication that reports quantitative biological data for this exact structure was identified at the time of this evidence compilation.

Procurement Risk and Substitution Assessment


In the absence of disclosed pharmacological profiles for the target compound, generic substitution with structurally analogous arylbenzamides poses a material scientific risk. Closely related benzamide derivatives that differ in the nature of the alkyne linker, the N-heterocycle (e.g., pyrrolidine, morpholine, or piperazine replacing piperidine), or the aryl substitution pattern can exhibit markedly divergent receptor-binding profiles, as documented across multiple patent families exploring condensed lactam and piperidine-benzamide series [1]. The but-2-ynyl spacer, in particular, imposes a rigid, linear geometry that restricts the conformational freedom of the terminal piperidine ring relative to the benzamide core. Altering this spacer to a saturated butyl chain or modifying the substitution position on the benzamide ring would generate a distinct pharmacophore with uncharacterized target engagement, making functional interchange unsubstantiated without direct comparative data.

Quantitative Differentiation Evidence


Alkyne Linker Geometry and Conformational Restriction

The target compound contains a but-2-ynylene (–CH2–C≡C–CH2–) linker between the piperidine ring and the amide nitrogen, in contrast to commonly employed saturated butylene (–CH2–CH2–CH2–CH2–) or ethylene linkers found in many piperidine-benzamide analogs [1]. The alkyne motif introduces a linear, sp-hybridized segment that reduces conformational flexibility by eliminating two freely rotatable C–C bonds present in the saturated analog. No quantitative comparative biological data (e.g., receptor Ki, cellular IC50) could be identified for this specific compound versus a saturated-linker counterpart. The structural difference is supported by the reported SMILES string O=C(NCC#CCN1CCCCC1)c1ccc(-n2cccc2)cc1 .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Pyrrole-versus-Phenyl Substitution on Receptor Binding

The target compound features a 1H-pyrrol-1-yl substituent at the para position of the benzamide ring, whereas many reference benzamide derivatives in the patent literature (e.g., tandospirone, buspirone, and condensed lactam derivatives) employ different aryl or heteroaryl groups such as pyrimidine, isoxazole, or unsubstituted phenyl rings [1]. The electron-rich pyrrole ring can engage in π-stacking interactions and hydrogen bonding that are unavailable to simple phenyl-substituted analogs. However, no quantitative comparative receptor binding data (Ki, IC50, or EC50) are publicly available for this specific compound versus a comparator bearing a phenyl or alternative heteroaryl substituent. The structural distinction is established by the reported SMILES and molecular formula C20H23N3O .

Receptor Pharmacology 5-HT Receptor Structure-Activity Relationship

Patent Context and Dual Chemotype Positioning

Patent NL1032760C2 ('New connections') describes novel amide compounds that inhibit monoamine reuptake, a chemotype that encompasses the structural features of the target compound [1]. Separately, US10745401B2 describes condensed lactam derivatives with dual 5-HT2A antagonist and 5-HT1A agonist activity, a pharmacological profile distinct from simple monoamine reuptake inhibition [2]. The target compound, containing a benzamide-piperidine-alkyne scaffold with a pyrrole substituent, shares structural elements with both patent-defined chemotypes but is not explicitly exemplified in the available patent documents. The dual patent context implies potential polypharmacology, but no quantitative data (e.g., SERT Ki, 5-HT2A Ki, functional assay EC50) for this specific compound exist in the public domain to confirm or refute activity at either target class.

Patent Analysis Monoamine Reuptake 5-HT2A Antagonist

Recommended Application Scenarios


Monoamine Transporter and 5-HT Receptor Profiling

The structural features of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide place it at the intersection of monoamine reuptake inhibitor and serotonergic receptor modulator chemotypes, as inferred from patent contexts NL1032760C2 [1] and US10745401B2 [2]. Given the absence of disclosed biological data, the compound is best deployed in broad-panel radioligand binding screens against SERT, NET, DAT, and key serotonergic (5-HT1A, 5-HT2A, 5-HT2C) and dopaminergic (D2, D3) receptors. Such profiling would establish a quantitative selectivity fingerprint that currently does not exist, enabling evidence-based differentiation from structurally characterized analogs.

SAR Studies on Alkyne Linker Geometry

The but-2-ynylene linker is the most distinctive structural feature of this compound relative to common piperidine-benzamide derivatives that typically employ saturated alkyl spacers [1]. The compound is therefore optimally suited as a key intermediate or probe in SAR campaigns designed to quantify the impact of linker rigidity and hybridization on target binding affinity and functional activity. Comparative synthesis of the target compound alongside its saturated butylene analog, followed by parallel pharmacological evaluation, would directly address the current evidence gap.

Metabolic Stability Benchmarking of Alkyne Benzamides

The presence of an internal alkyne in the linker region may influence metabolic stability (e.g., susceptibility to cytochrome P450-mediated oxidation at the propargylic position) and physicochemical properties such as logD and aqueous solubility relative to saturated-linker comparators [1]. The compound can serve as a model substrate for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocyte incubation) to generate quantitative half-life and intrinsic clearance data, which are essential for assessing the developability of alkyne-containing benzamide chemotypes.

Lead Generation for Neuropsychiatric Indications

The overlapping patent space encompassing monoamine reuptake inhibition (NL1032760C2) [1] and dual 5-HT2A/5-HT1A modulation (US10745401B2) [2] suggests that arylbenzamides with heterocyclic substituents are of continuing interest for neuropsychiatric drug discovery. This compound, with its unique combination of pyrrole, piperidine, and alkyne motifs, represents a structurally novel entry point for generating patentable lead series, provided that initial pharmacological profiling yields favorable activity and selectivity data.

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